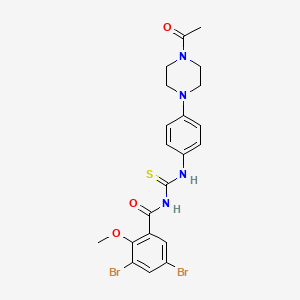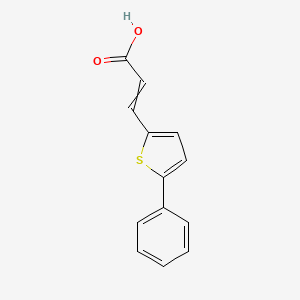![molecular formula C11H11IN2O2 B12447618 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione CAS No. 622848-28-6](/img/structure/B12447618.png)
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring The specific structure of this compound includes an iodophenyl group attached to the diazenyl moiety, which is further connected to a pentane-2,4-dione backbone
Méthodes De Préparation
The synthesis of 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione typically involves the following steps:
Diazotization: The starting material, 4-iodoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with pentane-2,4-dione in the presence of a base such as sodium acetate. This reaction results in the formation of the desired azo compound.
The reaction conditions generally involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.
Analyse Des Réactions Chimiques
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding hydrazo compound. Common reducing agents include sodium dithionite and zinc in acetic acid.
Oxidation: The compound can be oxidized to form nitroso derivatives. Oxidizing agents such as potassium permanganate can be used.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Due to its azo group, the compound can be used in the development of azo dyes and pigments, which are important in the textile and printing industries.
Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions involving azo compounds.
Mécanisme D'action
The mechanism of action of 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione involves its interaction with biological molecules through its azo group. The compound can undergo reduction to form hydrazo derivatives, which can further interact with enzymes and other proteins. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione include other azo compounds with different substituents on the phenyl ring. For example:
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione: This compound has a chlorine atom instead of iodine and may exhibit different reactivity and biological activity.
3-[(E)-(4-Methylphenyl)diazenyl]pentane-2,4-dione: This compound has a methyl group and may have different physical and chemical properties.
Propriétés
Numéro CAS |
622848-28-6 |
|---|---|
Formule moléculaire |
C11H11IN2O2 |
Poids moléculaire |
330.12 g/mol |
Nom IUPAC |
3-[(4-iodophenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 |
Clé InChI |
JZJQBAJGBKVEJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


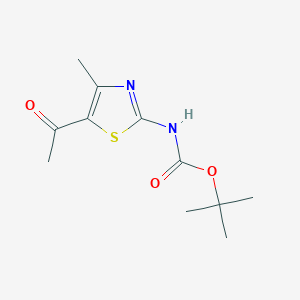
![5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)

![[(2-Bromo-6-chlorophenyl)methyl]hydrazine](/img/structure/B12447560.png)
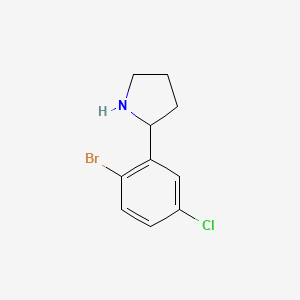
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)
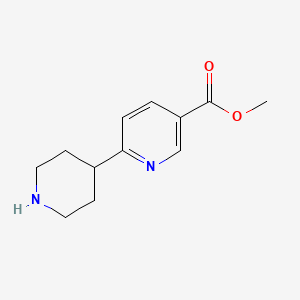
![N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-2-carboxamide](/img/structure/B12447574.png)
![1,3-dicyclohexyl-5-{[(2-ethylphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12447577.png)
![1-{N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}piperidine-4-carboxamide](/img/structure/B12447582.png)
